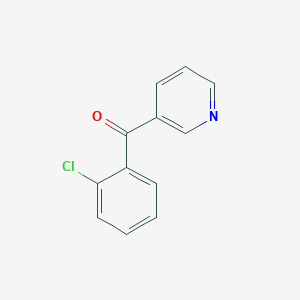

(2-Chlorophenyl)(pyridin-3-yl)methanone

Übersicht

Beschreibung

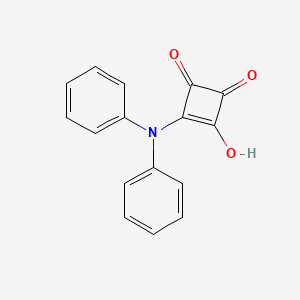

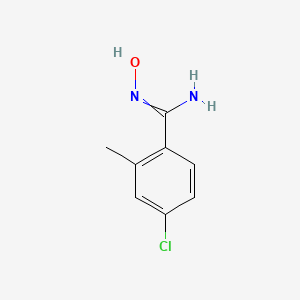

“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a chemical compound with the CAS Number: 42374-49-2. It has a molecular weight of 217.65 and its IUPAC name is (2-chlorophenyl) (3-pyridinyl)methanone .

Molecular Structure Analysis

The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanone” is 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H . For more detailed molecular structure analysis, you may refer to the related papers .Physical And Chemical Properties Analysis

“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a liquid at room temperature. For more detailed physical and chemical properties, you may refer to the related resources .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Intermediates

(2-Chlorophenyl)(pyridin-3-yl)methanone: is a valuable intermediate in pharmaceutical synthesis. Its structure is pivotal for the formation of aromatic ketones, which are crucial in the development of various therapeutic agents . The compound’s ability to undergo copper-catalyzed Csp3-H oxidation makes it a versatile precursor for synthesizing a wide range of aromatic ketones under mild conditions .

Transition Metal Catalysis

This compound plays a significant role in transition metal catalysis, particularly in reactions involving copper. It serves as a substrate for copper-catalyzed synthesis routes, which are essential for creating complex molecules with high precision and efficiency .

Oxidation Reactions

The compound is used in studies exploring new methods of Csp3-H oxidation. This type of oxidation is a powerful tool for transforming simple hydrocarbons into more complex and functionalized molecules, which has broad implications for organic synthesis and industrial chemistry .

Water-Involving Oxidation Processes

Research has shown that (2-Chlorophenyl)(pyridin-3-yl)methanone can be synthesized through water-involving oxidation processes. This approach is environmentally friendly and offers a sustainable alternative to traditional methods that often require hazardous oxidants .

Anti-Fibrosis Activity

In the field of medicinal chemistry, derivatives of this compound have been synthesized and studied for their anti-fibrosis activity. Some derivatives have shown promising results, outperforming known anti-fibrotic agents in certain assays .

Mechanistic Studies

The compound is also used in mechanistic studies to understand the role of water as an oxygen donor in oxidation reactions. These studies provide valuable insights into the fundamental processes that drive chemical transformations .

Synthesis of Pyrimidine Derivatives

It serves as a starting material for the synthesis of novel pyrimidine derivatives. These derivatives are of interest due to their potential biological activities and applications in drug discovery .

Development of Catalytic Methods

Lastly, (2-Chlorophenyl)(pyridin-3-yl)methanone is involved in the development of new catalytic methods that aim to improve the efficiency and selectivity of chemical reactions. This has significant implications for the synthesis of complex organic molecules .

Wirkmechanismus

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It’s known that the compound can be synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This process involves a direct Csp3-H oxidation approach with water under mild conditions .

Biochemical Pathways

It’s known that the compound is synthesized through a copper-catalyzed oxidation of pyridin-2-yl-methanes . This suggests that the compound might interact with biochemical pathways involving oxidation reactions.

Pharmacokinetics

It’s worth noting that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes , which might influence its bioavailability.

Result of Action

Compounds with similar structures, such as indole derivatives, have been found to possess various biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

It’s known that the compound’s synthesis involves a copper-catalyzed oxidation of pyridin-2-yl-methanes with water under mild conditions . This suggests that the compound’s action might be influenced by factors such as temperature and the presence of water.

Safety and Hazards

Eigenschaften

IUPAC Name |

(2-chlorophenyl)-pyridin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415447 | |

| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42374-49-2 | |

| Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1623626.png)

![2-[4-(Iodoacetamido)phenyl]-6-methylbenzothiazole](/img/structure/B1623631.png)

![1'-benzoyl-2'-(3-methoxybenzoyl)-5'-methylspiro[1H-indole-3,3'-2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline]-2-one](/img/structure/B1623633.png)

![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)